molecular formula C10H7N5O2 B1340229 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 65973-69-5

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1340229
CAS RN: 65973-69-5
M. Wt: 229.19 g/mol
InChI Key: FRKWUGANTHEAHA-UHFFFAOYSA-N
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Description

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms. The specific compound of interest is further modified with an amino group at the 5-position, a nitrophenyl group at the 1-position, and a carbonitrile group at the 4-position.

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, including those with a 2-nitrophenyl substituent, can be achieved through a one-pot multicomponent protocol. This method utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water, along with sodium dodecyl benzene sulphonate at room temperature. The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine yields the desired pyrazole carbonitriles with high efficiency . Another approach involves a Michael-type addition reaction using (ethoxymethylene)malononitrile and aryl hydrazines, resulting in excellent regio-selectivity and high yields under mild conditions .

Molecular Structure Analysis

The molecular structure of related pyrazole carbonitriles has been determined using X-ray crystallography. For instance, the crystal structure of a dichloro-trifluoromethyl phenyl derivative of pyrazole carbonitrile has been elucidated, providing insights into the reaction mechanism with unsaturated carbonyl compounds . Similarly, the crystal structure of a chloroethyl-substituted pyrazole carbonitrile has been reported, revealing intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The reactivity of pyrazole carbonitriles allows for their transformation into various derivatives with potential applications. For example, the reaction of a pyrazole carbonitrile with unsaturated carbonyl compounds has been investigated, proposing a reaction mechanism . Additionally, pyrazole carbonitriles can be used as key intermediates in the synthesis of novel Schiff bases, which exhibit antimicrobial activity . They can also be transformed into fused heterocyclic systems with biocidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbonitriles are influenced by their molecular structure. The presence of substituents such as nitro groups and carbonitrile groups can affect the compound's polarity, solubility, and reactivity. The crystal structures of these compounds often exhibit hydrogen bonding and other non-covalent interactions, which can impact their melting points and stability . The regio-selectivity observed during synthesis indicates a high level of control over the chemical properties of the resulting compounds .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis Methodology : A green, fast, and straightforward procedure for synthesizing compounds related to 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile was described by Al‐Azmi & Shalaby (2018). They used a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile, confirming the structure through various spectroscopic studies.

Synthetic Applications

  • Development of Novel Molecules : Novel molecules with various pharmacological activities, such as neurodegenerative and anti-cancer properties, were synthesized from 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds, utilizing green chemistry methods for decent yield (Karati, Kumar, & Mahadik, 2022).

Antimicrobial Activity

  • Novel Schiff Bases for Antimicrobial Use : Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives showed significant in vitro antimicrobial activity (Puthran et al., 2019).

Catalytic and Electronic Properties

  • Catalytic Synthesis : A facile, one-pot multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives was developed using alumina–silica-supported MnO2 as a recyclable catalyst (Poonam & Singh, 2019).
  • Electronic Properties and Spectral Enhancement : A study on 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile revealed its potential antiarthritic property and enhancement of Raman activity when adsorbed with fullerene, showing significant electronic properties ( ).

Corrosion Inhibition

  • Inhibition in HCl Solution : Pyranopyrazole derivatives were found effective as inhibitors for mild steel corrosion in HCl solution, showing high inhibition efficiency and mixed-type nature (Yadav et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile” are not available, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

5-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKWUGANTHEAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478615
Record name 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

65973-69-5
Record name 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NP Peet, S Sunder, RJ Barbuch - Journal of Heterocyclic …, 1983 - Wiley Online Library
Abstract Treatment of 5‐amino‐1‐(2‐aminophenyl)‐1H‐pyrazole‐4‐carbonitrile (15) with triethyl orthoformate produces 6H‐pyrazolo[2,3‐a][1,3,5]benzotriazepine‐3‐carbonitrile (16). …

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